Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane
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Overview
Description
Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and organic groups. This compound is used in various chemical processes and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane typically involves the reaction of chloromethylsilane derivatives with appropriate organic substrates under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropene with chloromethylsilane in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include distillation and purification steps to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new silicon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Platinum or palladium catalysts are often used in hydrosilylation reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Major Products
Substitution Products: Organosilicon compounds with different functional groups.
Hydrosilylation Products: Silicon-containing alkanes or alkenes.
Oxidation Products: Silanols or siloxanes.
Scientific Research Applications
Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets, including organic substrates and biomolecules, through substitution and addition reactions . The pathways involved in these reactions often include the formation of intermediate complexes and transition states that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloro(3-chloro-2-methylpropyl)ethenyl(methyl)silane is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to other chlorosilanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications .
Properties
CAS No. |
142629-02-5 |
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Molecular Formula |
C7H14Cl2Si |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
chloro-(3-chloro-2-methylpropyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Cl2Si/c1-4-10(3,9)6-7(2)5-8/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
QIJFUXRRPKCCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C=C)Cl)CCl |
Origin of Product |
United States |
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